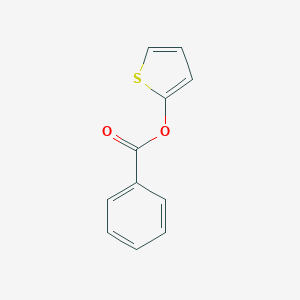

Thiophen-2-yl benzoate

説明

Thiophen-2-yl benzoate is a useful research compound. Its molecular formula is C11H8O2S and its molecular weight is 204.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Thiophen-2-yl Benzoate Derivatives

The synthesis of this compound typically involves the reaction of thiophene derivatives with benzoic acid or its derivatives. Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For instance, a one-pot method has been proposed for synthesizing 2-aroylbenzo[b]thiophen-3-ols, which can serve as precursors for various biologically active compounds .

Table 1: Synthesis Methods for this compound Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| One-Pot Synthesis | Reaction of thiophene with aryl bromomethyl ketones | 70-85 |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to enhance reaction rates | 65-80 |

| Classical Heating | Conventional heating methods for reaction completion | 50-75 |

Anticancer Properties

This compound derivatives have shown promise as anticancer agents. A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Activity

A specific derivative, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed a micromolar affinity towards cancer cell receptors, indicating its potential as a lead compound for further development in cancer therapy .

Table 2: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin) | A549 (Lung Cancer) | 5.5 |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine derivatives | HeLa (Cervical Cancer) | 4.8 |

Neuropharmacological Effects

Research has also indicated that this compound derivatives possess neuropharmacological properties, particularly as potential anticonvulsants and analgesics. In vivo studies have shown that these compounds can effectively reduce seizure activity in animal models .

Case Study: Anticonvulsant Activity

A focused series of 3-(benzo[b]thiophen-2-yl)pyrrolidine derivatives were evaluated for their antiseizure effects using the maximal electroshock (MES) model. Compounds demonstrated protective effects at varying doses, indicating their potential as new anticonvulsant agents .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound derivatives are multifaceted. For instance, molecular docking studies have elucidated the binding interactions between these compounds and their biological targets, such as serotonin receptors and monoamine oxidase enzymes .

Table 3: Mechanistic Studies on this compound Derivatives

| Target Protein | Binding Affinity (Ki) | Mechanism of Action |

|---|---|---|

| 5-HT1A Receptor | 2.30 µM | Modulation of neurotransmitter release |

| Human Monoamine Oxidase | IC50 = 0.5 µM | Inhibition of enzyme activity |

Conclusion and Future Directions

This compound is a versatile compound with significant potential in medicinal chemistry, particularly in developing new therapeutic agents for cancer and neurological disorders. Ongoing research should focus on optimizing synthesis methods, exploring additional biological activities, and elucidating mechanisms to facilitate the development of effective drugs.

Future studies are warranted to assess the long-term efficacy and safety profiles of these compounds in clinical settings, paving the way for novel therapeutic options in treating complex diseases.

特性

CAS番号 |

16693-98-4 |

|---|---|

分子式 |

C11H8O2S |

分子量 |

204.25 g/mol |

IUPAC名 |

thiophen-2-yl benzoate |

InChI |

InChI=1S/C11H8O2S/c12-11(9-5-2-1-3-6-9)13-10-7-4-8-14-10/h1-8H |

InChIキー |

DLDNGXJAIMHIKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CS2 |

正規SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CS2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。